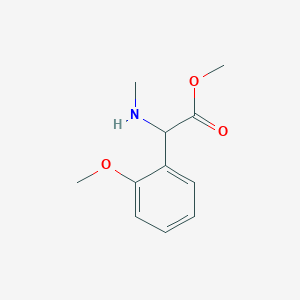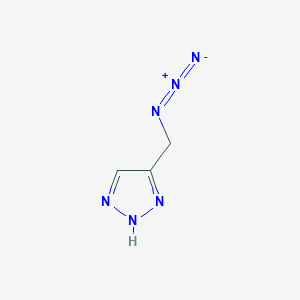
5-(azidomethyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-1H-1,2,3-triazole is a compound that belongs to the class of azide-modified nucleosides. These compounds are known for their versatility in bioorthogonal labeling and functionalization, particularly in the context of RNA and DNA functionalization through click chemistry . The azide group in this compound makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
One common method is the one-pot synthesis from 2’,3’-protected ribonucleosides using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) as halogenating agents . This method is compatible with all four standard ribonucleosides and provides excellent yields. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.
Analyse Chemischer Reaktionen
5-(Azidomethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound is particularly known for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click reaction.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, reducing agents like lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions include triazoles, amines, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5-(azidomethyl)-1H-1,2,3-triazole exerts its effects is primarily through its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. This interaction can alter the properties of the target molecules, making the compound useful in labeling and functionalization applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(azidomethyl)-1H-1,2,3-triazole include:
1-(Azidomethyl)-5H-tetrazole: Another azide-modified compound known for its high reactivity and use in energetic materials.
1,5-Disubstituted tetrazoles: These compounds share similar reactivity patterns and are used in various chemical and biological applications.
What sets this compound apart is its specific structure, which makes it particularly suitable for click chemistry and bioorthogonal labeling, providing a unique combination of stability and reactivity.
Eigenschaften
IUPAC Name |
4-(azidomethyl)-2H-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c4-8-5-1-3-2-6-9-7-3/h2H,1H2,(H,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQJKUOKWVLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
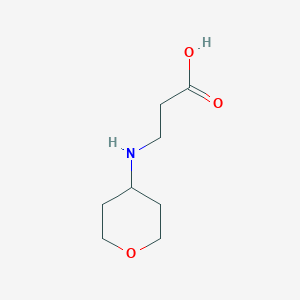
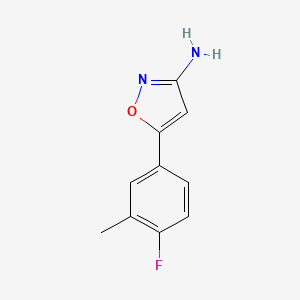
![1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13519515.png)
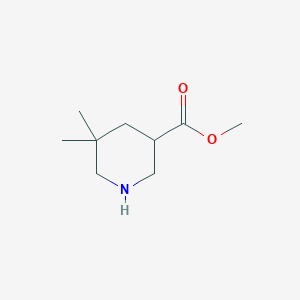



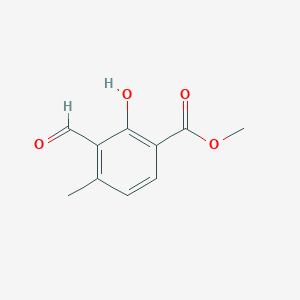
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

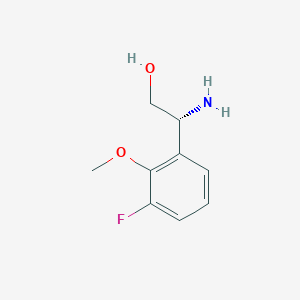
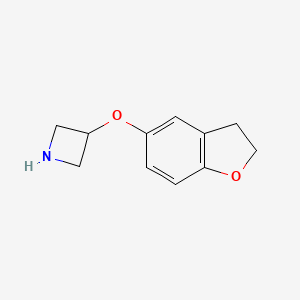
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
